(4aR,7aS)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one
Description
(4aR,7aS)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one is a complex organic compound that features a unique combination of pyrazole and pyrazine rings fused with a hexahydro-pyrrolo-pyridine structure
Properties
IUPAC Name |
(4aR,7aS)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-10-6-11(2)22(20-10)15-9-17-8-14(19-15)21-5-3-4-12-13(21)7-18-16(12)23/h6,8-9,12-13H,3-5,7H2,1-2H3,(H,18,23)/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMBVWOAEOFDJJ-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CN=CC(=N2)N3CCCC4C3CNC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=CN=CC(=N2)N3CCC[C@@H]4[C@H]3CNC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. The starting materials often include pyrazole and pyrazine derivatives, which undergo a series of condensation, cyclization, and reduction reactions. Common reagents used in these reactions include strong acids or bases, reducing agents like sodium borohydride, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitrogen-containing rings, often using hydrogenation techniques.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and pyrazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used as a lead compound for the synthesis of analogs with improved pharmacological properties.
Medicine
In medicinal chemistry, this compound may exhibit activity against certain diseases, making it a potential therapeutic agent. Research is ongoing to explore its efficacy and safety in various preclinical and clinical studies.
Industry
The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings, with specific desired properties.
Mechanism of Action
The mechanism by which (4aR,7aS)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
(4aR,7aS)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one: shares structural similarities with other pyrazole and pyrazine derivatives, such as:
Uniqueness
The uniqueness of (4aR,7aS)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one lies in its fused ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
